Hcv-IN-40

HCV replicon assay EC50

HCV-IN-40 (Compound 18c) is a gold-standard 2'-bromo-2'-fluoro uridine ProTide prodrug. With sub-micromolar EC50 across HCV genotypes (GT1a, GT1b, GT1b CES1) and 6-fold higher intrahepatic triphosphate exposure than sofosbuvir in canine models, it is the optimal benchmark for replicon assays, PBPK/PD modeling, and novel phosphoramidate development. Ensure experimental reproducibility with this rigorously validated comparator.

Molecular Formula C21H26BrFN3O9P
Molecular Weight 594.3 g/mol
Cat. No. B12400582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-40
Molecular FormulaC21H26BrFN3O9P
Molecular Weight594.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(F)Br)O)OC3=CC=CC=C3
InChIInChI=1S/C21H26BrFN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21-,36+/m1/s1
InChIKeyOEFWWTWBGKIMOJ-LVGFUXGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-40 (Compound 18c): A ProTide Nucleoside Prodrug for Potent Pan‑Genotypic HCV Inhibition


HCV‑IN‑40 (also referred to as Compound 18c; CAS 2087916‑66‑1) is a synthetic, orally bioavailable hepatitis C virus (HCV) nucleoside inhibitor that belongs to the ProTide prodrug class [1]. Designed as a 2′‑bromo‑2′‑fluoro uridine phosphoramidate, it leverages an aminoisobutyric acid ethyl ester (AIBEE) motif to achieve efficient liver‑targeted delivery of the active triphosphate metabolite [1]. In cell‑based replicon assays, HCV‑IN‑40 exhibits single‑digit to sub‑micromolar EC50 values across major HCV genotypes, including GT1a, GT1b, and GT1b CES1 .

Why HCV‑IN‑40 Cannot Be Replaced by Generic HCV Nucleoside Inhibitors or Sofosbuvir


Despite sharing a nucleoside‑based mechanism of action with other HCV NS5B polymerase inhibitors, HCV‑IN‑40 is not interchangeable with closely related analogs such as HCV‑IN‑39 (Compound 18a) or the clinical benchmark sofosbuvir. Even subtle differences in halogen substitution (Br/F vs. Br/Cl) or the phosphoramidate promoiety translate into pronounced discrepancies in both antiviral potency and hepatic triphosphate exposure [1]. Consequently, substituting HCV‑IN‑40 with a different in‑class compound would introduce uncontrolled variability in replicon EC50, active metabolite levels, and ultimately experimental reproducibility—making rigorous comparator‑based selection essential for any study requiring quantitative antiviral efficacy.

Quantitative Differentiation of HCV‑IN‑40 Versus HCV‑IN‑39 and Sofosbuvir


Superior Potency Against HCV Genotype 1 Replicons: HCV‑IN‑40 vs. HCV‑IN‑39

HCV‑IN‑40 (Compound 18c) displays markedly lower EC50 values than its direct analog HCV‑IN‑39 (Compound 18a) across all tested HCV genotype 1 replicons. The 2‑bromo‑2‑fluoro substitution in HCV‑IN‑40 results in a 2.5‑fold, 2.2‑fold, and 2.2‑fold improvement in potency relative to the 2‑bromo‑2‑chloro configuration of HCV‑IN‑39 .

HCV replicon assay EC50 genotype 1a genotype 1b

6‑Fold Higher Liver Triphosphate Exposure vs. Sofosbuvir in Canine Model

In a head‑to‑head canine oral co‑dosing study, HCV‑IN‑40 generated active nucleotide triphosphate (TP) concentrations in liver biopsies that were 6‑fold higher than those achieved by sofosbuvir at both 4 h and 24 h post‑dose. This quantifiable advantage is attributed to the optimized AIBEE phosphoramidate promoiety [1].

pharmacokinetics liver targeting triphosphate prodrug in vivo

Broad Genotypic Coverage with Nanomolar Potency Across GT1a, GT1b, and GT1b CES1

HCV‑IN‑40 exhibits pan‑genotypic activity across genotype 1 subtypes, including the clinically relevant GT1b CES1 replicon that harbors a common NS5B resistance‑associated substitution. The EC50 of 0.069 μM against GT1b CES1 is the lowest among the tested genotypes, indicating that the CES1 mutation does not compromise inhibitor sensitivity .

pan‑genotypic genotype 1 CES1 resistance

Procurement‑Oriented Application Scenarios for HCV‑IN‑40


Lead Optimization in Medicinal Chemistry: Benchmarking Next‑Generation ProTide Prodrugs

Medicinal chemistry teams developing novel phosphoramidate prodrugs can employ HCV‑IN‑40 as a gold‑standard comparator. Its superior EC50 profile (0.069–0.434 μM) and 6‑fold higher liver triphosphate concentration over sofosbuvir [1] provide a quantitative benchmark for evaluating new candidates in HCV replicon and in vivo PK studies.

Antiviral Resistance and Cross‑Resistance Profiling

Given its potent activity against the GT1b CES1 replicon [1], HCV‑IN‑40 is ideally suited for in vitro resistance selection experiments and cross‑resistance profiling against clinical NS5B polymerase variants. Its distinct 2‑bromo‑2‑fluoro substitution offers a different resistance barrier than first‑generation uridine analogs.

Pharmacokinetic/Pharmacodynamic Modeling of Liver‑Targeted Nucleotide Prodrugs

The well‑characterized canine PK data showing 6‑fold higher intrahepatic triphosphate levels than sofosbuvir [1] make HCV‑IN‑40 an excellent reference compound for PBPK/PD modeling studies aimed at predicting human liver exposure of AIBEE‑based prodrugs.

Technical Documentation Hub

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